Plasma Elimination Half-Life: 4-Oxo-atRA Demonstrates 11.4-Fold Prolonged Exposure Versus ATRA
In a head-to-head pharmacokinetic study conducted in pregnant Syrian hamsters following oral administration, the plasma elimination half-life of all-trans-4-oxoretinoic acid was measured at 5.7 hours, representing an 11.4-fold increase compared to the 0.5-hour half-life of its parent compound, all-trans-retinoic acid (ATRA) [1]. This prolonged systemic exposure indicates that 4-oxo-atRA persists significantly longer in circulation than ATRA, a property that must be accounted for in experimental designs involving repeated dosing, washout periods, or the interpretation of sustained biological effects. The extended half-life is consistent with the role of 4-oxo-atRA as a downstream metabolite that is itself subject to further elimination pathways [1].
| Evidence Dimension | Plasma elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | 5.7 hours |
| Comparator Or Baseline | all-trans-retinoic acid (ATRA): 0.5 hours |
| Quantified Difference | 11.4-fold longer half-life for 4-oxo-atRA |
| Conditions | Pregnant Syrian hamsters, single oral dose, pharmacokinetic analysis |
Why This Matters
Procurement of 4-oxo-atRA rather than ATRA is essential for studies where sustained retinoid exposure is required to model endogenous metabolic profiles, as ATRA's rapid clearance may fail to recapitulate the prolonged signaling dynamics associated with CYP26-derived metabolites.
- [1] Howard WB, Willhite CC, Omaye ST, Sharma RP. Pharmacokinetics and teratogenicity of all-trans-retinoic acid, 13-cis-retinoic acid, and all-trans-4-oxoretinoic acid in hamsters. Teratology. 1989;39(5):453-454. (Data also summarized in CORE repository: Structure-Activity Relationships of Retinoids in Developmental Toxicology). View Source
